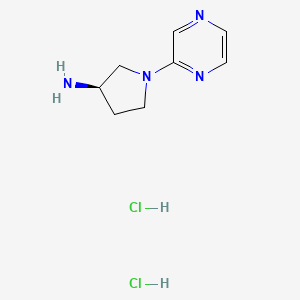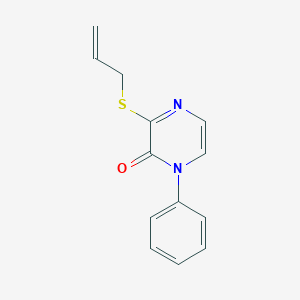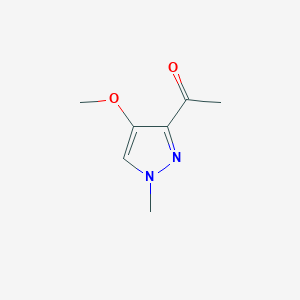
5-cyclopropyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you’re interested in is a complex organic molecule that contains several functional groups, including a cyclopropyl group, an isoxazole ring, and a pyrazole ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrazole compounds, for example, have been used as reagents in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the characteristics of its functional groups. For example, it’s likely that this compound would have a high melting point and be soluble in polar solvents .Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Biological Evaluation
Pyrazole and pyridine derivatives, including isoxazole carboxamides, have been explored for their versatility in heterocyclic synthesis. These compounds serve as key intermediates in the synthesis of various heterocyclic structures, which are of interest due to their biological activities. For instance, derivatives of 5-aminopyrazoles have been utilized in cyclization reactions to yield compounds with potential anticancer and anti-inflammatory properties. Such syntheses often involve reactions with maleimides or carboxylic acid derivatives to produce novel pyrazolopyrimidine and pyrazolopyridine derivatives (Rudenko et al., 2011; Rahmouni et al., 2016).
Antimicrobial and Antiproliferative Activities
Pyrazole, pyridine, and isoxazole derivatives have been investigated for their antimicrobial and antiproliferative activities. Studies have shown that pyrazolopyridine derivatives exhibit moderate to good antibacterial activity against various strains of bacteria. The presence of carboxamide groups and specific substitutions on the pyrazole and pyridine rings can significantly influence the biological activity of these compounds (Panda et al., 2011). Furthermore, novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their cytotoxicity against human cancer cell lines, demonstrating potential as anticancer agents (Şeyma Cankara Pirol et al., 2014).
Synthetic Methodologies
The compound's structural motifs are useful in the development of new synthetic methodologies. For example, the synthesis of pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles highlights the utility of these scaffolds in constructing complex heterocyclic systems. These methodologies are not only pivotal for the synthesis of biologically active compounds but also for the exploration of novel chemical space (Drev et al., 2014).
Propiedades
IUPAC Name |
5-cyclopropyl-N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-22-10-13(9-20-22)16-12(3-2-6-18-16)8-19-17(23)14-7-15(24-21-14)11-4-5-11/h2-3,6-7,9-11H,4-5,8H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRHWNGTBVKFSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)isoxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,3S)-1-Methyl-5-oxo-2-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B2600403.png)

![N-[(1-Methoxy-4-methylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2600406.png)

![N1-isobutyl-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2600409.png)



![2,7,10-Trioxadispiro[2.0.54.33]dodecane](/img/structure/B2600416.png)
![3-(4-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/no-structure.png)
![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B2600419.png)

![N-[[4-(2-Methylphenyl)oxan-4-yl]methyl]-1-(1,3-thiazol-4-yl)methanamine;dihydrochloride](/img/structure/B2600423.png)
![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(cyclopentylthio)ethanone](/img/structure/B2600424.png)